

# Discrepancies between Fosfomycin Etest and agar dilution results

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## Compound of Interest

Compound Name: Fosfomycin

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## Technical Support Center: Fosfomycin Susceptibility Testing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discrepancies between **Fosfomycin** Etest and agar dilution results.

### Frequently Asked Questions (FAQs)

Q1: What is the gold standard method for **fosfomycin** susceptibility testing?

The reference method for determining the minimum inhibitory concentration (MIC) of **fosfomycin** is agar dilution.<sup>[1][2][3][4][5]</sup> Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend agar dilution as the gold standard.<sup>[1][5]</sup>

Q2: Why is glucose-6-phosphate (G6P) added to the media for **fosfomycin** testing?

Glucose-6-phosphate (G6P) is added to the testing medium to enhance the uptake of **fosfomycin** by the bacterial cell.<sup>[1][6]</sup> **Fosfomycin** enters the bacterial cell through two transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT), which is induced by G6P.<sup>[7]</sup> Supplementing the agar with 25 µg/mL of G6P

is recommended by both CLSI and EUCAST to ensure reliable and reproducible results.[1][5][7][8]

Q3: Are there differences in how CLSI and EUCAST interpret **fosfomycin** susceptibility?

Yes, there can be differences in the breakpoints for susceptibility, intermediate, and resistant categories between CLSI and EUCAST guidelines.[9][10][11] These differing breakpoints can lead to discrepancies in the interpretation of results, even when the MIC values are identical.[11][12] It is crucial to use the appropriate interpretive criteria for the patient population and geographical region.

Q4: Can Etest be used as an alternative to agar dilution for **fosfomycin** susceptibility testing?

While Etest offers a more convenient method for MIC determination, studies have shown variable performance compared to the reference agar dilution method for **fosfomycin**. [3][12][13] Discrepancies in MIC values, leading to major and very major errors in categorical agreement, have been reported, particularly for certain bacterial species.[12][13][14] Therefore, for critical clinical decisions or research purposes, confirmation with the agar dilution method is often recommended.[15]

Q5: For which organisms are discrepancies between Etest and agar dilution most common?

Discrepancies have been noted for various organisms. For *Escherichia coli*, some studies report that Etest may produce lower MICs than agar dilution.[12] For other Enterobacterales and non-fermenting Gram-negative bacilli like *Pseudomonas aeruginosa* and *Acinetobacter baumannii*, the agreement between the two methods can be poor, with Etest sometimes yielding higher MICs.[13][16] Testing of *Klebsiella pneumoniae* has also been shown to be problematic.[9][17]

## Troubleshooting Guide

This guide addresses common issues and provides steps to resolve discrepancies between **Fosfomycin** Etest and agar dilution results.

Problem	Potential Cause(s)	Troubleshooting Steps
Etest MICs are consistently lower than agar dilution MICs for E. coli.	- Inherent differences in drug diffusion and gradient formation in the Etest strip.- Variation in inoculum preparation.	- Ensure a standardized inoculum of 0.5 McFarland is used for both tests.- Verify the correct reading of the Etest ellipse, especially in the presence of hazy growth or microcolonies.- Confirm results with the reference agar dilution method, especially for isolates near the breakpoint.
High rates of very major errors (VMEs) with Etest when using EUCAST breakpoints.	- EUCAST breakpoints may be more stringent, making minor MIC variations more likely to cross a categorical boundary. [12]	- Be aware of the higher potential for VMEs with EUCAST criteria and Etest.- Consider confirming resistant Etest results with agar dilution.
Poor agreement between methods for non-E. coli Enterobacterales and non-fermenters.	- Species-specific differences in fosfomycin uptake and resistance mechanisms.- Inadequate performance of Etest for certain species. [13] [17]	- Use the agar dilution method as the primary testing method for these organisms.- If using Etest, interpret results with caution and consider the known limitations for the specific species.
Inconsistent results between different batches of media or G6P.	- Variation in the quality or concentration of G6P.- Improper pH of the Mueller-Hinton agar.	- Use high-quality, certified Mueller-Hinton agar and G6P.- Ensure the final pH of the agar is within the recommended range (7.2-7.4).- Perform quality control with reference strains (e.g., E. coli ATCC 25922) with each new batch. [8][9]

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Difficulty in reading Etest endpoints due to trailing or inner colonies.

- Fosfomycin can have a bacteriostatic effect at lower concentrations, leading to trailing growth.- Selection of resistant mutants within the inhibition ellipse.

- Read the MIC at the point of complete inhibition of all growth, ignoring microcolonies unless they are numerous (>5).[\[18\]](#)- Re-incubation should be avoided as it can lead to the overgrowth of resistant mutants.

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## Experimental Protocols

### Agar Dilution Method (Reference Method)

This protocol is a generalized procedure based on CLSI and EUCAST recommendations.

- Media Preparation:
  - Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.
  - After autoclaving and cooling to 45-50°C, add a stock solution of Glucose-6-Phosphate (G6P) to a final concentration of 25 µg/mL.[\[5\]](#)[\[8\]](#)
  - Prepare a series of agar plates containing doubling dilutions of **fosfomycin**. A growth control plate with no antibiotic should also be prepared.
- Inoculum Preparation:
  - From a pure culture, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard.
  - Dilute this suspension 1:10 to achieve a final concentration of approximately  $10^7$  CFU/mL.
- Inoculation:
  - Using a multipoint inoculator, deliver 1-2 µL of the diluted inoculum to the surface of each agar plate, resulting in a final inoculum of  $10^4$  CFU per spot.[\[19\]](#)

- Incubation:
  - Incubate the plates at  $35 \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Result Interpretation:
  - The MIC is the lowest concentration of **fosfomycin** that completely inhibits visible growth.

## Etest® Method

- Media Preparation:
  - Prepare Mueller-Hinton Agar plates supplemented with 25 µg/mL of G6P as described for the agar dilution method. Ensure the agar depth is  $4.0 \pm 0.5$  mm.
- Inoculum Preparation:
  - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Inoculation:
  - Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
  - Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
  - Allow the plate to dry for 5-15 minutes.
- Etest Strip Application:
  - Aseptically apply the **Fosfomycin** Etest strip to the center of the inoculated agar plate.
- Incubation:
  - Incubate the plates at  $35 \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Result Interpretation:

- Read the MIC value where the elliptical zone of inhibition intersects the scale on the Etest strip.[18] Read at the point of complete inhibition, being cautious of trailing endpoints and the presence of resistant colonies.[18]

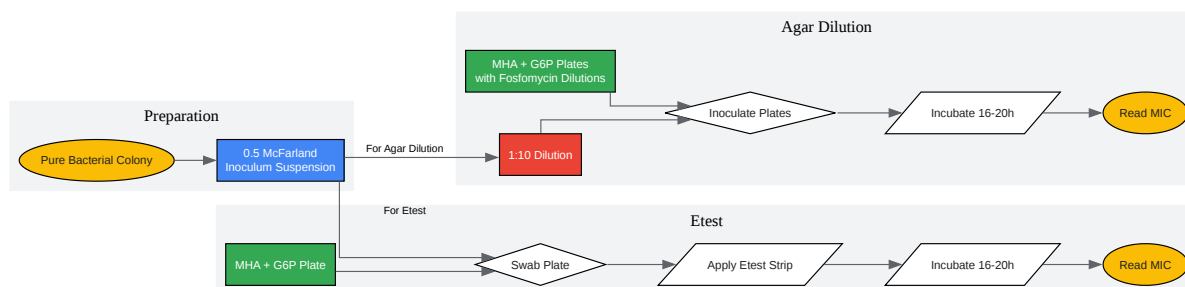
## Data Presentation

Table 1: Illustrative Comparison of **Fosfomycin** MICs (µg/mL) for *E. coli*

Isolate	Agar Dilution MIC	Etest MIC	CLSI Interpretation	EUCAST Interpretation	Discrepancy
1	32	16	Susceptible	Susceptible	None
2	64	32	Susceptible	Resistant	Categorical (Major Error)
3	128	64	Intermediate	Resistant	None
4	256	128	Resistant	Resistant	None

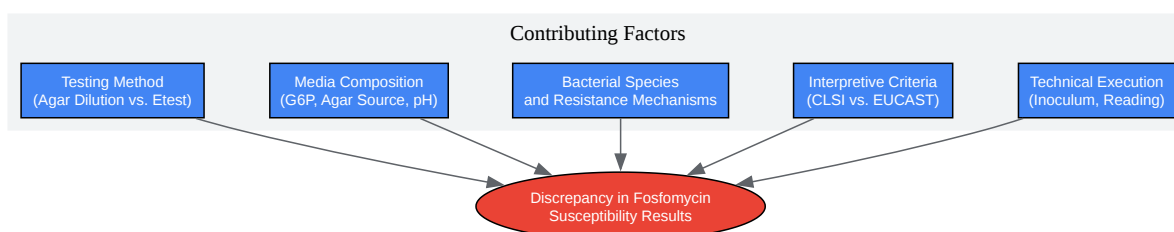
Note: This table presents hypothetical data to illustrate potential discrepancies and is not derived from a single study.

## Visualizations



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Caption: Comparative workflow for **Fosfomycin** susceptibility testing.



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Caption: Factors contributing to discrepancies in results.

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